2,4-DIETHYL 3-METHYL-5-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
Diethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C21H19NO7S and a molecular weight of 429.443 Da . This compound is notable for its unique structure, which combines elements of chromene and thiophene, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-5-amino-thiophene-2,4-dicarboxylate with 2-oxo-2H-chromen-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or thiols, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-methyl-2H-chromen-2-one share structural similarities with the chromene moiety of the compound.
Thiophene Derivatives: Compounds such as 3-methylthiophene-2,4-dicarboxylate are structurally related to the thiophene part of the molecule.
Uniqueness
What sets 2,4-DIETHYL 3-METHYL-5-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE apart is its combination of chromene and thiophene structures, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19NO7S |
---|---|
Molecular Weight |
429.4g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(2-oxochromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H19NO7S/c1-4-27-20(25)15-11(3)16(21(26)28-5-2)30-18(15)22-17(23)13-10-12-8-6-7-9-14(12)29-19(13)24/h6-10H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
LTMRFRRUGRYBPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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